molecular formula C11H16N2O2 B13466263 6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid

6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid

Cat. No.: B13466263
M. Wt: 208.26 g/mol
InChI Key: QWAQJSRQHWLZCI-UHFFFAOYSA-N
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Description

6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C11H17N2O2 It is known for its unique structure, which includes a pyridine ring substituted with a carboxylic acid group and an amino group bearing a methyl and 2-methylpropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid typically involves the reaction of 6-chloronicotinic acid with methyl(2-methylpropyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of pyridine-3-carboxylic acid derivatives.

    Reduction: Formation of pyridine-3-methanol derivatives.

    Substitution: Formation of N-substituted pyridine derivatives.

Scientific Research Applications

6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

    2-Amino-6-methylpyridine: Shares a similar pyridine structure but differs in the substitution pattern.

    6-Amino-2-picoline: Another pyridine derivative with different functional groups.

Uniqueness: 6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a carboxylic acid group and a substituted amino group makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

6-[methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-8(2)7-13(3)10-5-4-9(6-12-10)11(14)15/h4-6,8H,7H2,1-3H3,(H,14,15)

InChI Key

QWAQJSRQHWLZCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C)C1=NC=C(C=C1)C(=O)O

Origin of Product

United States

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